3-(2,4-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a 2,4-difluorophenyl group
Mechanism of Action
Target of Action
Similar compounds, such as condensed pyrimidines, are key structural fragments of antiviral agents . Therefore, it’s plausible that this compound may also target viral proteins or enzymes.
Mode of Action
The dimroth rearrangement, a common process in the synthesis of condensed pyrimidines, involves the relocation of heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can lead to the formation of new compounds with potential biological activity.
Biochemical Pathways
Similar compounds have been shown to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Similar compounds have been shown to exhibit a wide range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can generally influence the action and stability of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, a thieno[3,2-d]pyrimidine derivative can be synthesized through a cyclization reaction involving a substituted thiophene and a pyrimidine derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand cellular processes and molecular interactions.
Industry: Its unique properties make it valuable in the creation of advanced materials and catalysts.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents.
Fluorinated phenyl derivatives: Compounds with fluorinated phenyl groups exhibit similar properties but vary in their biological activity.
Uniqueness: 3-(2,4-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific combination of a fluorinated phenyl group and a thieno[3,2-d]pyrimidine core, which contributes to its unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
3-(2,4-difluorophenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F2N2O2S/c13-6-1-2-9(7(14)5-6)16-11(17)10-8(3-4-19-10)15-12(16)18/h1-5H,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZULTYQKNXWIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C(=O)C3=C(C=CS3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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